Cyclo(-Arg-Ala-Asp-D-Phe-Val)
CAS No.:
Cat. No.: VC16257019
Molecular Formula: C27H40N8O7
Molecular Weight: 588.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H40N8O7 |
---|---|
Molecular Weight | 588.7 g/mol |
IUPAC Name | 2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Standard InChI | InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30) |
Standard InChI Key | OJOVBVONXDWCFW-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Stereochemistry
Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic pentapeptide with the sequence Arg-Ala-Asp-D-Phe-Val, where the D-configuration of phenylalanine introduces conformational rigidity. The cyclization occurs via an amide bond between the C-terminal valine and N-terminal arginine, forming a 15-membered macrocycle . Its molecular formula is , with a molecular weight of 588.66 g/mol . The substitution of glycine with alanine at the second position distinguishes it from the active c(RGDfV), altering its integrin-binding affinity .
Table 1: Key Chemical Properties of c(RADfV)
Property | Value |
---|---|
CAS Number | 137813-36-6 |
Molecular Formula | |
Molecular Weight | 588.66 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C in lyophilized form |
Conformational Stability
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
c(RADfV) is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The linear precursor, H-Arg(Pbf)-Ala-Asp(OtBu)-D-Phe-Val-OH, is assembled on a resin, followed by side-chain deprotection and cyclization in solution . Cyclization employs coupling reagents such as 1-propanephosphonic acid cyclic anhydride (T3P), which facilitates amide bond formation with minimal epimerization .
Purification and Characterization
Post-synthesis, the crude peptide is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Identity confirmation is achieved through mass spectrometry (ESI-MS: [M+H]⁺ = 589.3) and NMR spectroscopy, with characteristic shifts for the D-Phe aromatic protons (δ 7.2–7.4 ppm) and Val methyl groups (δ 0.9–1.1 ppm) .
Pharmacological Profile
Integrin Binding and Selectivity
Integrins αvβ3 and α5β1 are primary targets of RGD peptides. Radioligand displacement assays demonstrate that c(RADfV) exhibits negligible affinity for αvβ3 (IC₅₀ > 10 μM), whereas c(RGDfV) binds with high potency (IC₅₀ = 0.5 nM) . This disparity arises from the Ala substitution, which sterically hinders the peptide’s interaction with the integrin’s MIDAS (metal ion-dependent adhesion site) .
In Vivo Pharmacokinetics
In rodent models, c(RADfV) shows a plasma half-life of 12–15 minutes, consistent with rapid renal clearance. Its logP value of -1.2 indicates high hydrophilicity, limiting passive diffusion across cell membranes . Biodistribution studies using radiolabeled c(RADfV) ([¹¹¹In]-DOTA-c(RADfV)) reveal minimal accumulation in tumor tissues, further corroborating its inert pharmacological profile .
Research Applications
Angiogenesis Studies
c(RADfV) is widely used as a negative control in chick chorioallantoic membrane (CAM) assays and murine tumor xenograft models to confirm the anti-angiogenic effects of RGD analogs. For instance, in a study comparing c(RGDfV) and c(RADfV), the former reduced microvessel density by 70%, while the latter showed no significant effect .
Comparative Analysis with c(RGDfV)
Structural and Functional Divergence
The single amino acid substitution (Ala vs. Gly) in c(RADfV) alters its conformational flexibility. Molecular dynamics simulations indicate that c(RGDfV) adopts a more extended conformation, enabling deeper penetration into the integrin’s binding pocket . In contrast, c(RADfV)’s compact structure prevents optimal contact with residues such as R214 and D218 in αvβ3 .
Table 2: Comparative Properties of c(RADfV) and c(RGDfV)
Property | c(RADfV) | c(RGDfV) |
---|---|---|
Integrin αvβ3 IC₅₀ | >10 μM | 0.5 nM |
Anti-angiogenic Activity | None | Potent |
Plasma Half-Life | 12–15 minutes | 45–60 minutes |
Future Directions
While c(RADfV) itself lacks therapeutic potential, its structural insights could guide the design of dual-targeting RGD analogs. For example, incorporating Ala into hybrid peptides may modulate selectivity between integrin subtypes. Additionally, conjugating c(RADfV) to nanoparticles could explore its utility as a non-targeted delivery vehicle.
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